(3-Methylcyclohexyl)methanol

Übersicht

Beschreibung

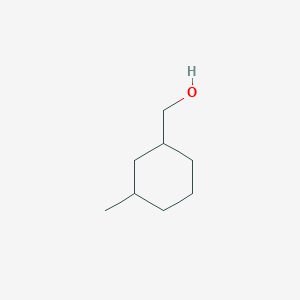

(3-Methylcyclohexyl)methanol is an organic compound with the molecular formula C8H16O. It is a cyclohexane ring substituted with a methyl group and a hydroxymethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (3-Methylcyclohexyl)methanol can be synthesized through several methods. One common approach involves the reduction of (3-Methylcyclohexyl)carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method involves the hydrogenation of (3-Methylcyclohexyl)carboxaldehyde using a suitable catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of (3-Methylcyclohexyl)carboxaldehyde. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the final product

Biologische Aktivität

(3-Methylcyclohexyl)methanol, with the molecular formula C₈H₁₆O, is an alicyclic alcohol characterized by a hydroxymethyl group attached to a cyclohexane ring with a methyl substituent at the 3-position. This compound has garnered interest for its potential biological activities and applications across various fields, including medicine and industry. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is typically synthesized through various methods, including:

- Reduction of ketones or aldehydes : This method involves using reducing agents such as sodium borohydride.

- Hydroformylation : A process that introduces an aldehyde group followed by reduction to form the alcohol.

The compound is usually found as a colorless liquid with mild odor, exhibiting solubility in water and organic solvents, which is typical for alcohols.

Biological Activity Overview

Recent studies indicate that this compound exhibits low biological activity across numerous receptors. The LASSO analysis suggests minimal interactions with significant biological targets, indicating that it may not exert considerable pharmacological effects or toxicity under typical exposure scenarios .

Interaction Studies

Current interaction studies have shown:

- Low affinity for major biological receptors : The compound's interactions with various receptors have been assessed, revealing limited binding capabilities.

- Minimal pharmacological effects : The absence of significant activity suggests that it may not be suitable for therapeutic applications without further modification.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1R,3S)-1-amino-3-methylcyclohexylmethanol | Amino group and hydroxymethyl group | Moderate activity against inflammation |

| Cyclohexanemethanol | Simple cyclohexane alcohol | Limited biological effects |

| 4-Aminocyclohexanol | Amino group on cyclohexane | Neurotransmitter modulation potential |

The structural arrangement of this compound contributes to its distinct properties, but current evidence indicates a lack of significant biological activity compared to its analogs .

Case Studies and Research Findings

- Toxicity Assessments : Research has indicated that the compound does not present acute toxicity at standard exposure levels. Long-term studies are needed to fully assess chronic exposure risks.

- Pharmacological Investigations : Despite its low activity profile, some studies suggest potential applications in developing safer solvents or intermediates in chemical synthesis due to its low toxicity and favorable solubility characteristics .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Chemical Synthesis

(3-Methylcyclohexyl)methanol serves as an important intermediate in the production of various chemical compounds. One notable application is its use in the esterification process to produce 1,3-cyclohexanedimethanol. This is achieved by reacting this compound with isophthalic acid, leading to the formation of bis(3-methylcyclohexyl)methyl isophthalate, which can be subsequently hydrogenated to yield 1,3-cyclohexanedimethanol. This compound is crucial for producing polyesters used in coatings, fibers, and plastics .

Flotation Reagent

In the mining industry, this compound is utilized as a flotation reagent in the beneficiation of coal. It aids in separating valuable minerals from ore by altering the surface properties of particles, thus enhancing their recovery during flotation processes .

Environmental and Toxicological Studies

Ecotoxicity Research

Recent studies have examined the ecological impact of this compound on aquatic organisms. For instance, research involving zebrafish and Daphnia magna has shown that exposure to this compound can significantly affect swimming behavior and predator-prey interactions. The findings suggest that prolonged exposure leads to decreased mobility and altered feeding dynamics among these species .

Toxicity Evaluation

The National Toxicology Program has conducted evaluations on this compound following incidents such as chemical spills. These studies indicated potential dermal irritation and hypersensitivity effects in laboratory animals exposed to varying concentrations of this compound and crude mixtures containing it .

Case Studies

Eigenschaften

IUPAC Name |

(3-methylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-3-2-4-8(5-7)6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSNUSZZYWSOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566821 | |

| Record name | (3-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53018-27-2 | |

| Record name | (3-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylcyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.